

An In-depth Technical Guide to Ethyl 10-Bromodecanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 10-Bromodecanoate*

Cat. No.: *B1580412*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of **Ethyl 10-bromodecanoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

Ethyl 10-bromodecanoate is a long-chain fatty acid ester characterized by a bromine atom at the terminal position of the decanoate chain. The ethyl ester group is located at the other end of the molecule.

Table 1: Chemical Identifiers for **Ethyl 10-Bromodecanoate**[\[1\]](#)

Identifier	Value
IUPAC Name	ethyl 10-bromodecanoate
CAS Number	55099-31-5
Molecular Formula	C12H23BrO2
Molecular Weight	279.21 g/mol
Canonical SMILES	CCOC(=O)CCCCCCCCCBr
InChI	InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
InChIKey	VWHLKJQERLYMNA-UHFFFAOYSA-N

Physicochemical Properties

Ethyl 10-bromodecanoate is a colorless to almost colorless clear liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of **Ethyl 10-Bromodecanoate**

Property	Value	Reference
Physical State	Liquid	[1]
Boiling Point	134 °C at 3 mmHg	[1]
Density	1.14 g/cm ³	[1]
Refractive Index	1.4600-1.4640	[1]

Experimental Protocols

The synthesis of **Ethyl 10-bromodecanoate** is typically achieved through a two-step process: the synthesis of 10-bromodecanoic acid followed by its esterification with ethanol.

Synthesis of 10-Bromodecanoic Acid

A common method for the synthesis of 10-bromodecanoic acid involves the oxidation of 10-bromo-1-deanol.

Experimental Protocol:

- Preparation of Chromic Acid Solution: In a flask, dissolve 25.7 g of chromium trioxide (CrO_3) in 25 mL of water. Carefully add 22.5 mL of concentrated sulfuric acid (H_2SO_4) while cooling the mixture in an ice bath.
- Oxidation Reaction: In a separate reaction vessel, dissolve 41 g of 10-bromo-1-deanol in 130 mL of acetone and cool the solution to -5 °C.
- Slowly add the prepared chromic acid solution dropwise to the 10-bromo-1-deanol solution, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture for 2 hours at 0 °C and then allow it to stand overnight at room temperature.
- Work-up and Purification: Extract the mixture with diethyl ether (3 x 250 mL). Wash the combined organic layers with water (250 mL) and then with brine (250 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford 10-bromodecanoic acid.

Synthesis of Ethyl 10-Bromodecanoate (Fischer Esterification)[2][3][4][5]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10-bromodecanoic acid (1.0 equivalent) in an excess of absolute ethanol (which also serves as the solvent).

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$) to neutralize the acid catalyst, and finally with brine.[2][3]
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude **Ethyl 10-bromodecanoate**.[2]
- Further purification can be achieved by vacuum distillation.[4][5]

Spectroscopic Data

The following tables provide the expected spectroscopic data for **Ethyl 10-bromodecanoate** based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for **Ethyl 10-Bromodecanoate** (in $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.12	Quartet	2H	-O-CH ₂ -CH ₃
~ 3.40	Triplet	2H	-CH ₂ -Br
~ 2.28	Triplet	2H	-CH ₂ -C(=O)O-
~ 1.85	Quintet	2H	-CH ₂ -CH ₂ Br
~ 1.62	Quintet	2H	-CH ₂ -CH ₂ C(=O)O-
~ 1.42 - 1.25	Multiplet	10H	-(CH ₂) ₅ -
~ 1.25	Triplet	3H	-OCH ₂ -CH ₃

Note: The chemical shift of the methylene group adjacent to the bromine in 10-bromodecanoic acid is reported to be around 3.40 ppm.[6]

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for **Ethyl 10-Bromodecanoate** (in CDCl₃)[7][8]

Chemical Shift (δ , ppm)	Assignment
~ 173.8	C=O
~ 60.1	-O-CH ₂ -CH ₃
~ 34.2	-CH ₂ -C(=O)O-
~ 33.9	-CH ₂ -Br
~ 32.8	-CH ₂ -CH ₂ Br
~ 29.1 - 28.1	-(CH ₂) ₅ -
~ 24.9	-CH ₂ -CH ₂ C(=O)O-
~ 14.2	-OCH ₂ -CH ₃

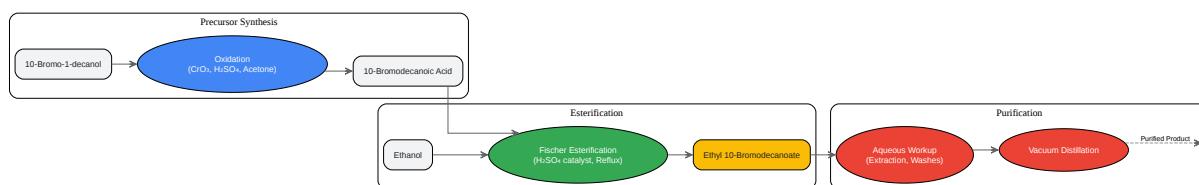
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for **Ethyl 10-Bromodecanoate**[\[9\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2850	Strong	C-H stretch (alkane)
1735 - 1750	Strong	C=O stretch (ester)
1250 - 1150	Strong	C-O stretch (ester)
650 - 550	Medium-Strong	C-Br stretch

Mass Spectrometry

The mass spectrum of **Ethyl 10-bromodecanoate** would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should result in isotopic peaks (M⁺ and M⁺²) of nearly equal intensity for bromine-containing fragments.[\[12\]](#)


Table 6: Predicted Major Fragments in the Mass Spectrum of **Ethyl 10-Bromodecanoate**

m/z	Fragment Ion	Comments
278/280	[C ₁₂ H ₂₃ BrO ₂] ⁺	Molecular ion (M ⁺)
233/235	[M - OCH ₂ CH ₃] ⁺	Loss of the ethoxy group
199	[M - Br] ⁺	Loss of a bromine radical
101	[CH ₂ (CH ₂) ₄ C(=O)OH] ⁺	McLafferty rearrangement product
88	[CH ₃ CH ₂ OC(=O)H ₂] ⁺	Cleavage of the long alkyl chain
55	[C ₄ H ₇] ⁺	Alkyl fragment

Note: The top three peaks observed in a GC-MS analysis are reported to be at m/z 88, 101, and 55.[\[1\]](#)

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 10-bromodecanoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 10-Bromodecanoate | C12H23BrO2 | CID 560452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. General procedures for the purification of Esters - Chempedia - LookChem
[lookchem.com]
- 5. ajsonline.org [ajsonline.org]

- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 10-Bromodecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580412#ethyl-10-bromodecanoate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

